3-Bromo-2-chroménone

Vue d'ensemble

Description

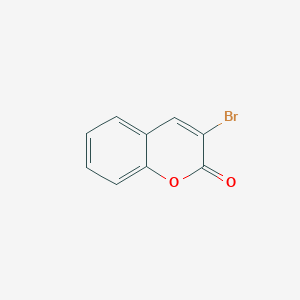

3-Bromo-2-chromenone is a derivative of chromone, a heterocyclic compound containing oxygen as a heteroatom and possessing a benzo-γ-pyrone skeleton . Chromone derivatives, including 3-Bromo-2-chromenone, are known for their diverse biological activities and are considered privileged structures in drug development . The compound is characterized by the presence of a bromine atom at the third position of the chromenone ring, which significantly influences its chemical and biological properties .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

3-Bromo-2-chromenone, also known as 3-bromo-2H-chromen-2-one, is a chemical compound that belongs to the class of chromenone derivatives Chromone derivatives have been recognized as a privileged structure for new drug invention and development . They can combine with different types of receptors , suggesting a broad spectrum of potential targets.

Mode of Action

The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . This suggests that the bromine atom at the 3rd position could significantly influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Chromone derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antioxidant, antimalarial, neuroprotective, and hiv inhibitory potential . This suggests that 3-Bromo-2-chromenone could potentially affect multiple biochemical pathways and their downstream effects.

Result of Action

Chromone derivatives have shown promising anticancer and antiviral potential . This suggests that 3-Bromo-2-chromenone could potentially have similar effects.

Action Environment

The biological activity of chromone derivatives can be influenced by the type, number, and position of substituents connected to the chromone core . This suggests that the bromine atom at the 3rd position could potentially influence the compound’s action in different environments.

Analyse Biochimique

Biochemical Properties

It is known that chromone derivatives, to which 3-Bromo-2-chromenone belongs, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Chromone derivatives have been shown to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is plausible that 3-Bromo-2-chromenone may have similar effects, but specific studies are needed to confirm this.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Bromo-2-chromenone can be synthesized through various methods. One common approach involves the bromination of 2-chromenone using bromine or a bromine source under controlled conditions . The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-2-chromenone may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-2-chromenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The chromenone ring can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., dimethylformamide) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.

Major Products Formed:

Substitution Reactions: Formation of substituted chromenone derivatives with varied functional groups.

Oxidation Reactions: Production of quinones and other oxidized products.

Reduction Reactions: Generation of dihydrochromenone derivatives.

Comparaison Avec Des Composés Similaires

2-Chromenone: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

3-Chloro-2-chromenone: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and potency.

3-Iodo-2-chromenone: Contains an iodine atom, which may enhance certain biological activities due to its larger atomic size and different electronic properties.

Uniqueness of 3-Bromo-2-chromenone: The presence of the bromine atom at the third position of the chromenone ring imparts unique chemical and biological properties to 3-Bromo-2-chromenone. This substitution pattern enhances its reactivity in substitution reactions and may improve its binding affinity to biological targets, making it a valuable compound in medicinal chemistry .

Activité Biologique

3-Bromo-2-chromenone, a member of the chromenone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The biological activity of 3-Bromo-2-chromenone can be attributed to its interaction with various biomolecules, including enzymes and receptors. The compound exhibits a range of pharmacological effects, including:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial and fungal strains.

- Antioxidant Properties : Capable of scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Inhibits pathways associated with inflammation.

The specific mechanisms involve binding interactions with target proteins, modulation of enzyme activity, and alterations in gene expression related to cellular stress responses .

Antimicrobial Activity

Research indicates that 3-Bromo-2-chromenone displays significant antimicrobial properties. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli.

Antioxidant Activity

The compound also exhibits potent antioxidant activity. Its ability to reduce reactive oxygen species (ROS) has been quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). These studies suggest that 3-Bromo-2-chromenone can effectively protect cells from oxidative damage.

Anti-inflammatory Effects

In models of inflammation, 3-Bromo-2-chromenone has shown the ability to downregulate pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activities of 3-Bromo-2-chromenone:

- Inhibition of Monoamine Oxidase (MAO) :

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro studies assessed the cytotoxic effects of 3-Bromo-2-chromenone on several cancer cell lines, including gastric (NUGC), colon (DLD1), liver (HEPG2), and breast (MCF) cancers. The compound demonstrated significant cytotoxicity with IC50 values in the nanomolar range, indicating its potential as an anticancer agent .

- Neuroprotective Potential :

Comparison with Related Compounds

To understand the unique properties of 3-Bromo-2-chromenone, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Chromenone | Lacks bromine; lower reactivity | Limited antimicrobial properties |

| 3-Chloro-2-chromenone | Chlorine substitution; moderate activity | Similar but less potent than bromine |

| 3-Iodo-2-chromenone | Iodine substitution; enhanced reactivity | Potentially higher biological activity |

The presence of bromine at the third position enhances the compound's binding affinity to biological targets compared to its analogs .

Propriétés

IUPAC Name |

3-bromochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCTYFCCOGXULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359561 | |

| Record name | 3-Bromo-2-chromenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-18-4 | |

| Record name | 3-Bromo-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chromenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.